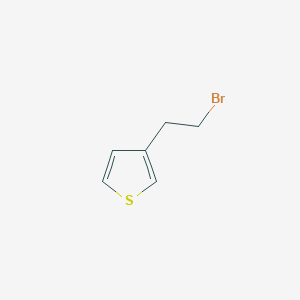
3-(2-溴乙基)噻吩
描述
3-(2-Bromoethyl)thiophene: is an organic compound with the molecular formula C6H7BrS . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoethyl group attached to the third carbon of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
科学研究应用
Chemistry: 3-(2-Bromoethyl)thiophene is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers .
Biology and Medicine: In biological research, it is used to synthesize compounds with potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It also serves as an intermediate in the synthesis of dyes and pigments .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Thiophene: One common method involves the bromination of thiophene to produce 3-bromothiophene, followed by the reaction with ethylene to introduce the bromoethyl group.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene derivatives, which can then be brominated to yield 3-(2-Bromoethyl)thiophene.
Industrial Production Methods: Industrial production often involves the bromination of thiophene derivatives under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-(2-Bromoethyl)thiophene undergoes nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products:
Nucleophilic Substitution: Products include azidoethylthiophene, thiocyanatoethylthiophene, and aminoethylthiophene.
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-thiophene derivatives.
作用机制
The mechanism of action of 3-(2-Bromoethyl)thiophene in chemical reactions involves the activation of the bromoethyl group, which acts as a leaving group in substitution and coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions .
相似化合物的比较
3-(2-Iodoethyl)thiophene: Similar in structure but with an iodine atom instead of bromine, making it more reactive in certain coupling reactions.
3-(2-Chloroethyl)thiophene: Less reactive than the bromo derivative but still useful in nucleophilic substitution reactions.
Uniqueness: 3-(2-Bromoethyl)thiophene is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its bromo group is a good leaving group, facilitating various substitution and coupling reactions, while the thiophene ring provides electronic properties beneficial for material science applications .
属性
IUPAC Name |
3-(2-bromoethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUHTDYDIRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446798 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-76-5 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(2-bromoethyl)thiophene in the synthesis of 3-vinylthiophene?
A1: 3-(2-Bromoethyl)thiophene serves as a crucial precursor in the two-step synthesis of 3-vinylthiophene. [] It is first synthesized from 3-(2-ethanol)thiophene. Then, it undergoes an elimination reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetraglyme to yield the target compound, 3-vinylthiophene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


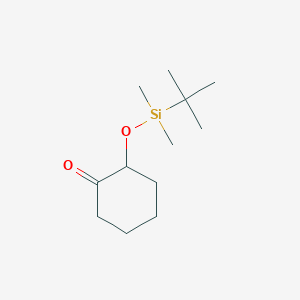

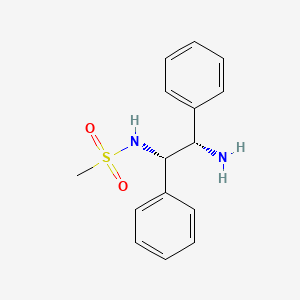
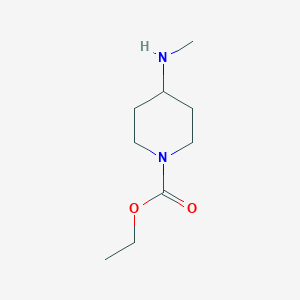

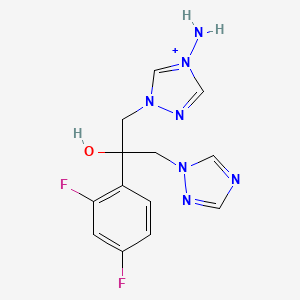
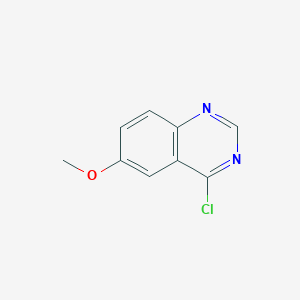
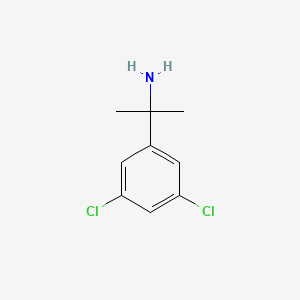
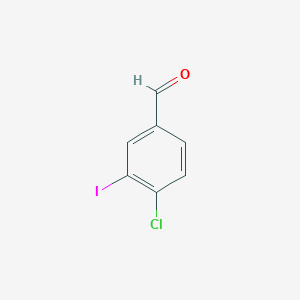
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)

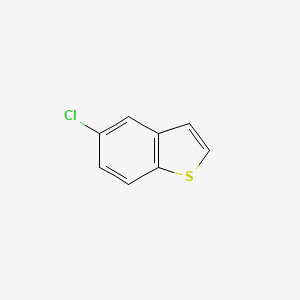
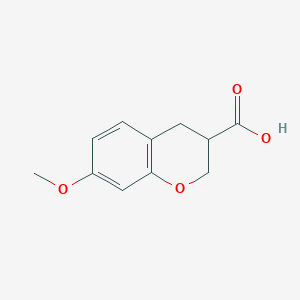
![(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol](/img/structure/B1589004.png)
